molecular formula C14H16N2O5 B030422 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid CAS No. 132788-56-8

3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid

Cat. No. B030422
M. Wt: 292.29 g/mol
InChI Key: ZUSOXWFHBYXTGJ-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid is a quinoxaline derivative, a class of heterocyclic compounds that have garnered interest in various fields of chemistry and pharmacology due to their diverse biological activities and chemical properties.

Synthesis Analysis

Quinoxaline derivatives are often synthesized through multi-component reactions, involving key substrates like acetylenedicarboxylic acid dimethyl ester and triphenylphosphine, leading to complex quinoxaline structures (Lisovenko et al., 2016). Another approach involves the Michael reaction for constructing quinoxaline rings, demonstrating the versatility in synthesizing these compounds (El Rayes et al., 2019).

Molecular Structure Analysis

Quinoxaline derivatives exhibit a wide range of structural motifs. Their molecular structure is often analyzed through techniques such as X-ray diffraction, NMR, and DFT studies, providing insights into their geometric and electronic properties, crucial for understanding their reactivity and interaction with biological targets (Patel et al., 2022).

Chemical Reactions and Properties

Quinoxaline compounds participate in various chemical reactions, including fluorescence derivatization, highlighting their potential as analytical tools (Yamaguchi et al., 1985). Their chemical properties, such as reactivity towards nucleophiles and electrophiles, are influenced by the substitution pattern on the quinoxaline nucleus.

Scientific Research Applications

Fluorescence Derivatization in Chromatography

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, a related compound, has been identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This compound efficiently reacts with primary, secondary, and tertiary alcohols to produce fluorescent carbamic acid esters, useful in chromatographic analysis (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

Microbiological Degradation of Bile Acids

In a study focusing on the microbiological degradation of bile acids, compounds structurally related to 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid were investigated. These studies revealed insights into the metabolic pathways and potential pharmaceutical applications of these compounds (Hashimoto & Hayakawa, 1977).

Antimicrobial Drug Development

Research on quinolin-4-one propanoic acids, which share a molecular similarity with the compound , highlighted their potential as scaffolds for creating antimicrobial drugs. Analytical methods for quality control of these compounds have been explored, emphasizing their significance in drug development (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

properties

IUPAC Name

3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-16-10-7-12(21-3)11(20-2)6-9(10)15-8(14(16)19)4-5-13(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSOXWFHBYXTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563440
Record name 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid

CAS RN

132788-56-8
Record name 3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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